molecular formula C13H13NO3 B8215331 Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate

Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate

Cat. No.: B8215331
M. Wt: 231.25 g/mol
InChI Key: ZGDZYLKOHBZJJM-LLVKDONJSA-N
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Description

Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further connected to a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-4-oxocyclopent-2-en-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cyclopentenone ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized cyclopentenone derivatives.

    Reduction: Alcohols or amines derived from the cyclopentenone ring.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for developing inhibitors or modulators of specific enzymes or receptors.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, where its structural properties contribute to the desired physical and chemical characteristics.

Mechanism of Action

The mechanism by which Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate exerts its effects depends on its interaction with molecular targets. The carbamate group can form hydrogen bonds with active sites of enzymes, while the cyclopentenone ring can participate in π-π interactions or covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

  • Benzyl carbamate
  • (S)-4-oxocyclopent-2-en-1-yl carbamate
  • Benzyl ®-(4-oxocyclopent-2-en-1-yl)carbamate

Comparison: Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate is unique due to its specific stereochemistry and the presence of both a benzyl group and a cyclopentenone ring

Properties

IUPAC Name

benzyl N-[(1S)-4-oxocyclopent-2-en-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDZYLKOHBZJJM-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=CC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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